α2-Adrenoceptor Subtype Binding Affinity: MPV-1743 AIII vs. Fipamezole Cross-Study Comparison
MPV-1743 AIII demonstrates sub-nanomolar affinity for the α2A adrenoceptor subtype (IC50=0.66±0.06 nM) in recombinant S115 cells, with 5-6 fold selectivity over α2B (IC50=3.8±0.53 nM) and α2C (IC50=3.1±0.61 nM) [1]. In contrast, the 2-ethyl-substituted analog fipamezole exhibits Ki values of 9.2 nM (α2A), 17 nM (α2B), and 55 nM (α2C) for human receptors . The approximately 14-fold lower α2A potency of fipamezole represents a substantial pharmacological divergence between these structurally proximate indane-imidazole derivatives.
| Evidence Dimension | α2A adrenoceptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 0.66±0.06 nM (recombinant S115 cells) |
| Comparator Or Baseline | Fipamezole: Ki = 9.2 nM (human recombinant α2A) |
| Quantified Difference | Target compound exhibits >10-fold higher α2A affinity based on IC50/Ki ratio |
| Conditions | Target: recombinant S115 cells expressing α2A; Comparator: human recombinant α2A receptor |
Why This Matters
For receptor occupancy studies requiring sub-nanomolar α2A engagement, MPV-1743 AIII provides a potency advantage over fipamezole, enabling lower dosing concentrations in vitro.
- [1] Savontaus E, Raasmaja A, Rouru J, et al. Anti-obesity effect of MPV-1743 A III, a novel imidazoline derivative, in genetic obesity. European Journal of Pharmacology. 1997;328(2-3):207-215. View Source
